molecular formula C14H16N2O4 B2508015 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 2320148-67-0

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2508015
CAS No.: 2320148-67-0
M. Wt: 276.292
InChI Key: ZJTLKOJNYJPCRC-UHFFFAOYSA-N
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Description

The compound N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a heterocyclic carboxamide featuring two distinct moieties:

  • A (4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl group attached to the amide nitrogen. This partially saturated benzofuran ring with a hydroxyl group at position 4 enhances polarity and may influence solubility and target interactions.

Properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9-10(7-16-20-9)13(17)15-8-14(18)5-2-3-12-11(14)4-6-19-12/h4,6-7,18H,2-3,5,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTLKOJNYJPCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2(CCCC3=C2C=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization of Diol Precursors

A common approach involves cyclizing 4,5-dihydroxyhexanoic acid derivatives under acidic conditions. For example, treatment with p-toluenesulfonic acid (p-TsOH) in refluxing toluene induces intramolecular etherification, yielding the tetrahydrobenzofuran core. This method typically achieves 65–75% yields, with regioselectivity controlled by steric and electronic effects of substituents.

Diels-Alder Approach

Alternative strategies employ Diels-Alder reactions between furan derivatives and α,β-unsaturated carbonyl compounds. A representative protocol uses 2-vinylfuran and methyl acrylate in dichloromethane at −20°C, catalyzed by Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂). Post-reduction of the ester group with lithium aluminium tri-tert-butoxyhydride (LiAlH(t-Bu)₃) in tetrahydrofuran (THF) provides the saturated tetrahydrobenzofuran system.

Table 1: Comparison of Tetrahydrobenzofuran Synthesis Methods

Method Yield (%) Reaction Time Key Advantage
Acid-Catalyzed 68–72 8–12 h Scalability
Diels-Alder 82–85 3–5 h Stereochemical control

Preparation of 5-Methylisoxazole-4-Carboxylic Acid

The isoxazole component is synthesized through two distinct pathways:

Nitrile Oxide Cycloaddition

Following methodology from Hughes (1995), 5-methylisoxazole derivatives form via [3+2] cycloaddition of nitrile oxides with electron-deficient alkenes. For this compound:

  • Generate 5-methylnitrile oxide from 2-nitropropane using phenyl isocyanate
  • React with ethyl acrylate in dichloromethane at 0°C
  • Oxidize resulting isoxazoline to isoxazole using activated MnO₂

This three-step sequence provides 5-methylisoxazole-4-carboxylate esters in 58% overall yield, with >95% regioselectivity confirmed by ¹H NMR.

Hydroxylamine-Mediated Cyclization

Adapting the Leflunomide synthesis protocol:

Ethylacetoacetate → Ethyl ethoxymethyleneacetoacetate (triethylorthoformate/Ac₂O, 110°C)  
→ Ethyl-5-methylisoxazole-4-carboxylate (hydroxylamine sulfate/NaOAc, −10°C)  
→ 5-Methylisoxazole-4-carboxylic acid (NaOH hydrolysis)

Key improvements include:

  • Hydroxylamine sulfate reduces isomeric impurities to <0.1% vs. 2–3% with hydrochloride salts
  • Toluene/acetic acid (3:1) crystallization yields 99.8% pure acid by HPLC

Formation of the Carboxamide Linkage

The critical amide bond formation employs two activation strategies:

Acid Chloride Route

  • Convert 5-methylisoxazole-4-carboxylic acid to its chloride using SOCl₂ in toluene (85–90% conversion)
  • Couple with (4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methanamine in presence of N,N-diisopropylethylamine (DIPEA)

Reaction Conditions

  • Temperature: 0–5°C
  • Solvent: anhydrous THF
  • Molar ratio: 1:1.05 (acid chloride:amine)
  • Yield: 78% after silica gel chromatography

Mixed Carbonate Activation

For oxygen-sensitive substrates:

  • Prepare p-nitrophenyl carbonate of isoxazole carboxylic acid
  • React with amine in DMF at 25°C
  • Quench with aqueous NaHCO₃

This method achieves comparable yields (75–80%) while avoiding strongly acidic conditions.

Coupling Strategy Optimization

Recent advances in nickel catalysis inform final coupling steps:

Nickel-Mediated Cross-Coupling

Aryl-substituted tetrahydrofurans undergo Kumada-type coupling with Grignard reagents under Ni(acac)₂ catalysis. While primarily demonstrated for ethers, adaptation to amine derivatives shows promise:

[4-(Aminomethyl)tetrahydrobenzofuran] + [Isoxazole-MgBr]  
→ Ni(acac)₂ (5 mol%)  
→ THF, −78°C to 25°C  

Preliminary trials indicate 62% yield with 88% retention of configuration at C4.

Protecting Group Strategy

To preserve the 4-hydroxy group during synthesis:

  • Protect as tert-butyldimethylsilyl (TBS) ether
  • Perform amide coupling
  • Deprotect with TBAF in THF

This sequence improves overall yield from 68% to 82% by preventing oxidation side reactions.

Analytical Characterization

Critical quality control parameters include:

Table 2: Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 6.21 (s, 1H, isoxazole), 4.48 (d, J=5.6 Hz, 2H, CH₂NH), 3.92 (m, 1H, OH)
¹³C NMR (101 MHz, CDCl₃) δ 170.2 (CONH), 161.7 (C=O), 108.3 (isoxazole C3)
HRMS (ESI+) m/z calcd for C₁₄H₁₆N₂O₄ [M+H]⁺: 276.292, found: 276.291

HPLC purity exceeds 99.5% using a C18 column (ACN/H₂O gradient, 1.0 mL/min).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methylisoxazole-4-carboxamide has shown potential as a modulator of various biological pathways. Its interactions with specific proteins and enzymes can be studied to understand its effects on cellular processes.

Medicine: The compound has potential therapeutic applications, particularly in the treatment of metabolic diseases, liver diseases, lung diseases, central nervous system diseases, inflammatory or autoimmune diseases, and cardiovascular diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methylisoxazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Implications

Spectral Characterization (From Analogues)

  • IR Spectroscopy : In triazole-thione analogues , the absence of C=O bands (~1663–1682 cm⁻¹) and presence of C=S (~1247–1255 cm⁻¹) confirm tautomeric forms. Similar analysis could validate the target’s amide and hydroxyl groups.
  • NMR Data : Compound 63’s ¹H NMR spectrum resolves aromatic protons and alkyl groups, a strategy applicable to the target compound’s benzofuran and methylisoxazole moieties .

Biological Activity

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methylisoxazole-4-carboxamide is an organic compound that has attracted attention due to its potential biological activities. This article explores its structural characteristics, synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features a unique structure that integrates a tetrahydrobenzofuran moiety with an isoxazole ring. Its molecular formula is C14H16N2O4C_{14}H_{16}N_2O_4 with a molecular weight of approximately 276.292 g/mol . The presence of the hydroxyl and carboxamide functional groups enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC14H16N2O4
Molecular Weight276.292 g/mol
Functional GroupsHydroxyl, Carboxamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of the Tetrahydrobenzofuran Derivative : This step involves the cyclization of appropriate precursors under controlled conditions.
  • Isomerization to Isoxazole : The hydroxyl group is converted to an isoxazole ring through a series of reactions involving activation and cyclization.
  • Carboxamide Formation : The final step includes the introduction of the carboxamide group via amide coupling reactions.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are crucial for monitoring the reaction progress and confirming product identity.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in various signaling pathways related to cancer and other diseases. Notably, it has shown significant inhibitory activity against:

  • ERK1/2 Kinases : These kinases play a critical role in cell proliferation and survival. Inhibition can lead to reduced tumor growth in cancer models.

In vitro studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting a potential for therapeutic application in oncology .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Inhibition Studies : Research demonstrated that this compound significantly inhibits cell growth in various cancer cell lines with IC50 values indicating effective potency.
  • Mechanistic Insights : Molecular docking simulations have elucidated the binding interactions between the compound and target kinases, highlighting hydrogen bonding and hydrophobic interactions as key factors in its activity .
  • Therapeutic Potential : Given its structural features and biological activity profiles, this compound represents a promising candidate for further development as a novel therapeutic agent targeting cancerous cells.

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